Cas no 256373-95-2 (2-Furansulfonamide,4-acetyl-)

2-Furansulfonamide,4-acetyl- is a furan-based sulfonamide derivative characterized by the presence of an acetyl functional group at the 4-position of the furan ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The sulfonamide moiety offers reactivity for further functionalization, while the acetyl group enhances its utility in condensation or nucleophilic addition reactions. Its structural features make it suitable for applications in heterocyclic synthesis, drug discovery, and material science. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in laboratory settings. Its well-defined reactivity profile allows for precise modifications in targeted molecular design.
2-Furansulfonamide,4-acetyl- structure
2-Furansulfonamide,4-acetyl- structure
Product Name:2-Furansulfonamide,4-acetyl-
CAS No:256373-95-2
MF:C6H7NO4S
MW:189.189080476761
CID:246871
PubChem ID:11127050
Update Time:2025-09-28

2-Furansulfonamide,4-acetyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Furansulfonamide,4-acetyl-
    • 2-Furansulfonamide,4-acetyl-(9CI)
    • DTXSID601310765
    • 256373-95-2
    • SCHEMBL7618628
    • 4-acetylfuran-2-sulfonamide
    • CS-0112477
    • 4-Acetyl-2-furansulfonamide
    • DB-281557
    • 2-Furansulfonamide, 4-acetyl-
    • Inchi: 1S/C6H7NO4S/c1-4(8)5-2-6(11-3-5)12(7,9)10/h2-3H,1H3,(H2,7,9,10)
    • InChI Key: KWLOBNBTCJHBKM-UHFFFAOYSA-N
    • SMILES: S(C1=CC(C(C)=O)=CO1)(N)(=O)=O

Computed Properties

  • Exact Mass: 189.00961
  • Monoisotopic Mass: 189.00957888g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 98.8Ų

Experimental Properties

  • PSA: 90.37

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Additional information on 2-Furansulfonamide,4-acetyl-

Professional Introduction to 2-Furansulfonamide,4-acetyl- (CAS No. 256373-95-2)

2-Furansulfonamide,4-acetyl- (CAS No. 256373-95-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by a furan ring substituted with a sulfonamide group and an acetyl moiety, represents a promising scaffold for the development of novel bioactive molecules. The combination of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further exploration in drug discovery and material science.

The structure of 2-Furansulfonamide,4-acetyl- is built upon a five-membered heterocyclic ring containing oxygen, which is a common feature in many bioactive natural products and pharmaceuticals. The presence of the sulfonamide group (–SO₂NH₂) at the 2-position and the acetyl group (–COCH₃) at the 4-position introduces both polar and hydrophobic interactions, enhancing its solubility and binding affinity to biological targets. This dual functionality has been exploited in various research endeavors to modulate enzyme activity, receptor binding, and cellular processes.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores due to their ability to mimic natural products and exhibit diverse biological activities. The sulfonamide moiety is particularly noteworthy for its role as a key pharmacological group in many approved drugs, including antibiotics, antivirals, and anti-inflammatory agents. Its capacity to form hydrogen bonds with nucleophilic centers in proteins makes it an effective tool for designing molecules with high specificity and potency.

The acetyl group appended to the furan ring in 2-Furansulfonamide,4-acetyl- further enhances its chemical versatility. Acetylation is a common post-translational modification in biology and can influence protein function significantly. In synthetic chemistry, acetyl groups are frequently used as protecting groups or as part of functionalization strategies to introduce additional reactivity. The presence of this group in 2-Furansulfonamide,4-acetyl- suggests potential applications in proteomics, enzyme inhibition studies, and the development of prodrugs.

One of the most compelling aspects of 2-Furansulfonamide,4-acetyl- is its potential as a building block for more complex molecules. Researchers have leveraged its scaffold to design derivatives with enhanced pharmacological properties. For instance, modifications at the 5-position of the furan ring or variations in the sulfonamide substituent can lead to compounds with improved metabolic stability or altered target specificity. Such structural diversification is crucial for optimizing drug candidates throughout the discovery process.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-Furansulfonamide,4-acetyl- for biological activity. Molecular docking simulations can predict how this molecule might interact with specific enzymes or receptors, providing insights into its potential therapeutic applications without the need for extensive experimental testing initially. This approach has accelerated the identification of lead compounds in drug development pipelines.

The synthesis of 2-Furansulfonamide,4-acetyl- presents its own challenges due to the delicate nature of the furan ring and the need for regioselective functionalization. However, modern synthetic methodologies have made significant strides in addressing these issues. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have become indispensable tools for constructing complex heterocyclic frameworks efficiently. These techniques allow chemists to introduce functional groups at desired positions with high precision.

In addition to pharmaceutical applications, 2-Furansulfonamide,4-acetyl- holds promise in other areas of chemistry. Its unique electronic properties make it a candidate for use in organic electronics or as a ligand in catalytic systems. The ability to tune its reactivity through functionalization opens up possibilities for developing novel catalysts or materials with tailored properties.

The study of 2-Furansulfonamide,4-acetyl- also contributes to our fundamental understanding of how structural features influence biological activity. By examining its interactions with biological targets, researchers can gain insights into structure-activity relationships (SAR), which are critical for rational drug design. This knowledge can be applied not only to this specific compound but also to other molecules within the same chemical class.

As research continues to evolve, the applications of 2-Furansulfonamide,4-acetyl- are likely to expand further. Emerging fields such as precision medicine and personalized therapeutics may benefit from its versatility as a scaffold for customized drug candidates. Furthermore, advances in green chemistry may inspire more sustainable synthetic routes for producing this compound on an industrial scale.

In conclusion,2-Furansulfonamide,4-acetyl-(CAS No. 256373-95-2) exemplifies how carefully designed molecular structures can unlock new possibilities in pharmaceutical and chemical research. Its unique combination of functional groups makes it a valuable asset for developing innovative therapies and materials. As scientists continue to explore its potential applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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